Kaempferol-3-glucorhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3-glucorhamnoside: is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its significant antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in the plant Thesium chinense Turcz and has been studied for its potential therapeutic benefits in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol 3-glucorhamnoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. The process involves the use of β-glucosidase and α-L-rhamnosidase enzymes to hydrolyze kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside, respectively . This method is environmentally friendly and yields highly biologically active kaempferol derivatives.
Industrial Production Methods: Industrial production of kaempferol 3-glucorhamnoside typically involves the extraction of kaempferol from plant sources followed by enzymatic conversion to the desired glycoside. The process is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-glucorhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include various kaempferol derivatives with enhanced biological activities .
Scientific Research Applications
Kaempferol 3-glucorhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Mechanism of Action
Kaempferol 3-glucorhamnoside exerts its effects through multiple molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating endogenous antioxidants like superoxide dismutase and glutathione.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory signaling pathways such as nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinases (p38MAPK).
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Kaempferol 3-glucorhamnoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its biological activity. Similar compounds include:
Kaempferol 3-rutinoside: Known for its anti-inflammatory and anticancer properties.
Kaempferol 7-glucoside: Exhibits strong antioxidant activity.
Kaempferol 3-rhamnoside: Effective in inhibiting cancer cell proliferation and glucose absorption.
Each of these compounds shares some biological activities with kaempferol 3-glucorhamnoside but differs in their specific molecular targets and pathways.
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,25-,26+,27+/m1/s1 |
InChI Key |
OHOBPOYHROOXEI-OVNVQJKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.